

T-Cell Receptor Recognition of Pigeon Cytochrome c Peptide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cytochrome c-pigeon (88-104)

Cat. No.: B12298477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions governing the recognition of the pigeon cytochrome c (PCC) peptide by T-cell receptors (TCRs). The PCC system, particularly its presentation by the murine MHC class II molecule I-E^k and recognition by the 2B4 TCR, represents one of the most extensively studied model systems in immunology. Understanding the biophysical parameters, structural underpinnings, and resulting cellular activation pathways of this interaction offers critical insights for immunotherapy and vaccine development.

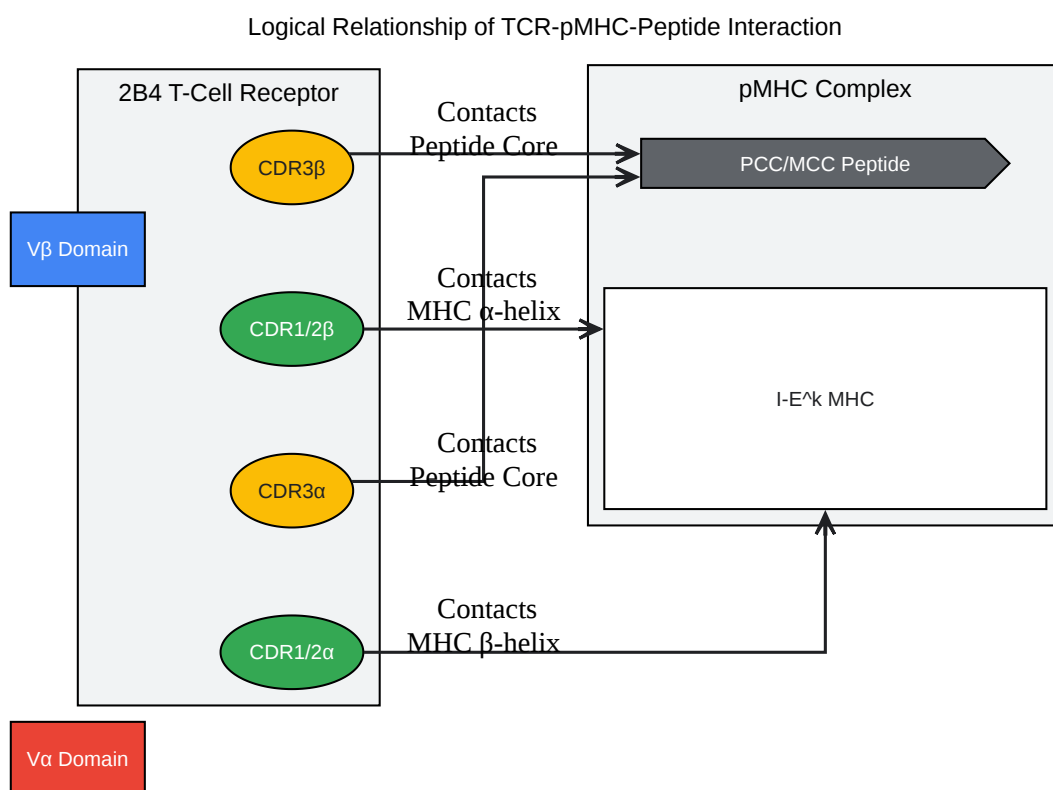
The Ternary Complex: 2B4 TCR, Cytochrome c Peptide, and I-E^k

The activation of a T-cell is initiated by the formation of a ternary complex consisting of the T-cell receptor, an antigenic peptide, and a major histocompatibility complex (MHC) molecule on the surface of an antigen-presenting cell (APC).

- **T-Cell Receptor (TCR):** The 2B4 TCR is a model receptor that recognizes the cytochrome c peptide. It is a heterodimer composed of an alpha (α) and a beta (β) chain. A defining characteristic of the T-cell response to cytochrome c presented by I-E^k is the predominant use of TCRs encoded by the V α 11 (TRAV4) and V β 3 (TRBV26) gene segments.^[1]

- **Antigenic Peptide:** The immunodominant epitope of pigeon cytochrome c (PCC) is the C-terminal fragment (residues 81-104).^[2] A closely related and often-used peptide in these studies is derived from moth cytochrome c (MCC), residues 88-103.
- **MHC Molecule:** The I-E^k is a murine MHC class II molecule responsible for presenting the processed PCC peptide to CD4⁺ T-cells.

The structural basis for this recognition has been elucidated through the crystal structure of the 2B4 TCR in complex with the moth cytochrome c (MCC) peptide bound to I-E^k.^[1]^[3] The TCR is positioned diagonally over the peptide-MHC complex, with the hypervariable CDR3 loops of both the α and β chains making critical contacts with the peptide, while the CDR1 and CDR2 loops primarily engage the helices of the MHC molecule.



[Click to download full resolution via product page](#)

TCR-pMHC-Peptide Interaction Model

Quantitative Analysis of TCR-pMHC Interaction

The affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using Surface Plasmon Resonance (SPR). While extensive quantitative data for the 2B4 TCR with the pigeon cytochrome c peptide is limited in the literature, data for the closely related moth cytochrome c (MCC) peptide provides a strong surrogate.

Table 1: Kinetic and Affinity Data for 2B4 TCR and MCC/I-E^k Interaction

Peptide Ligand	k _{on} (M ⁻¹ s ⁻¹)	k _{off} (s ⁻¹)	K _D (μM)	T-Cell Response
MCC (Wild-Type)	1,400	0.28	200	Strong Agonist
MCC (102S)	1,300	0.53	410	Weak Agonist
PCC (99R -> 99E)	1,300	1.3	1000	Antagonist

Data derived from SPR measurements of the 2B4 TCR and peptide/I-E^k complexes. Small changes in the dissociation rate (k_{off}) can lead to significant shifts in T-cell activation.

Table 2: T-Cell Proliferative Response to Pigeon Cytochrome c (p43-58) Analogs

This table summarizes the qualitative effects of amino acid substitutions within the PCC p43-58 peptide on the proliferative response of T-cells from immunized C57BL/10 mice. This demonstrates the contribution of individual peptide residues to either MHC binding or TCR interaction.

Peptide Analog (Substitution)	Relative T-Cell Proliferation	Inferred Primary Interaction
Wild-Type (p43-58)	+++	-
P2K	++ (Cross-reactive with WT)	TCR Contact
P3K	+++ (Specific for P3K)	TCR Contact
P4K	+/- (Low response)	MHC Anchor (Secondary)
P5K	+++ (Specific for P5K)	TCR Contact (CDR3β)
P6K	- (Non-immunogenic)	MHC Anchor (Secondary)
P8E	+++ (Specific for P8E)	TCR Contact (CDR1/2β)

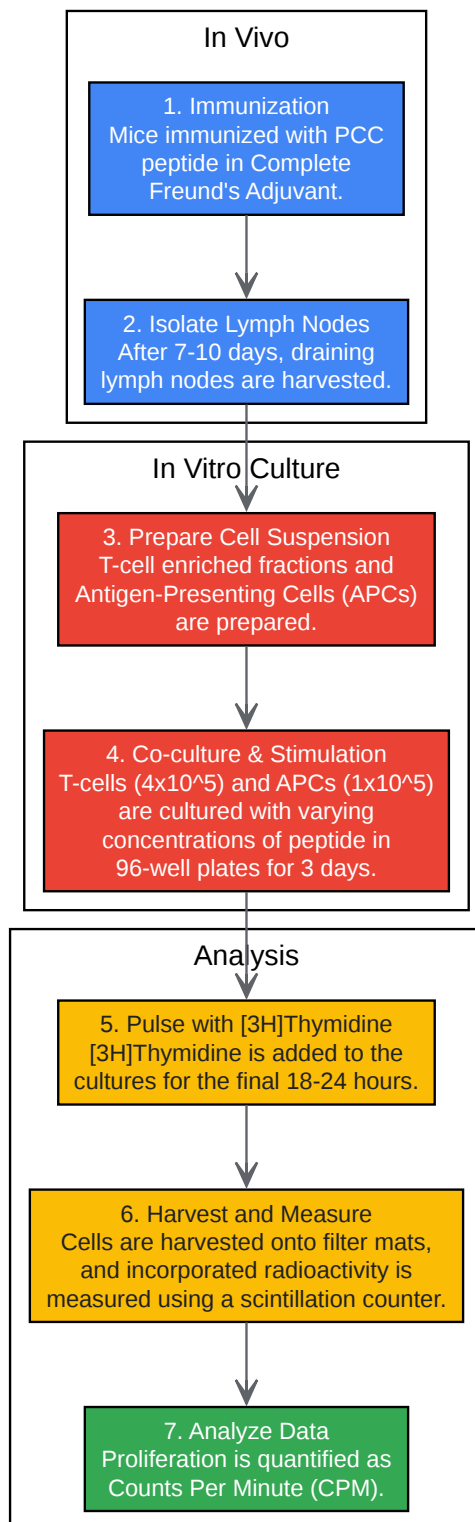
Data is a qualitative summary based on [³H]thymidine incorporation assays.^[4] +++ indicates a strong response, ++ a moderate response, +/- a weak response, and - no significant response.

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines the key steps for assessing T-cell activation in response to the PCC peptide by measuring cellular proliferation.^[4]

Workflow for T-Cell Proliferation Assay

[Click to download full resolution via product page](#)

Workflow for a T-Cell Proliferation Assay

Methodology Details:

- **Immunization:** C57BL/10 (B10) mice are immunized subcutaneously at the base of the tail with the synthetic PCC peptide (e.g., 20 nmol) emulsified in Complete Freund's Adjuvant.
- **T-Cell Preparation:** After 7-10 days, the draining inguinal and para-aortic lymph nodes are harvested. A single-cell suspension is prepared, and T-cells are enriched using methods like nylon wool columns.
- **Antigen-Presenting Cell (APC) Preparation:** Splenocytes from naive mice are irradiated to prevent their proliferation and used as a source of APCs.
- **Cell Culture:** T-cells (4×10^5 per well) are cultured with APCs (1×10^5 per well) and the desired concentrations of the PCC peptide in 96-well flat-bottom plates.
- **Proliferation Measurement:** After 48-72 hours of culture, [3H]thymidine is added to each well. The cells are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into the DNA of proliferating cells.
- **Data Acquisition:** Cells are harvested onto glass fiber filters, and the amount of incorporated [3H]thymidine is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (k_{on} , k_{off}) and affinity (K_D) of biomolecular interactions in real-time.

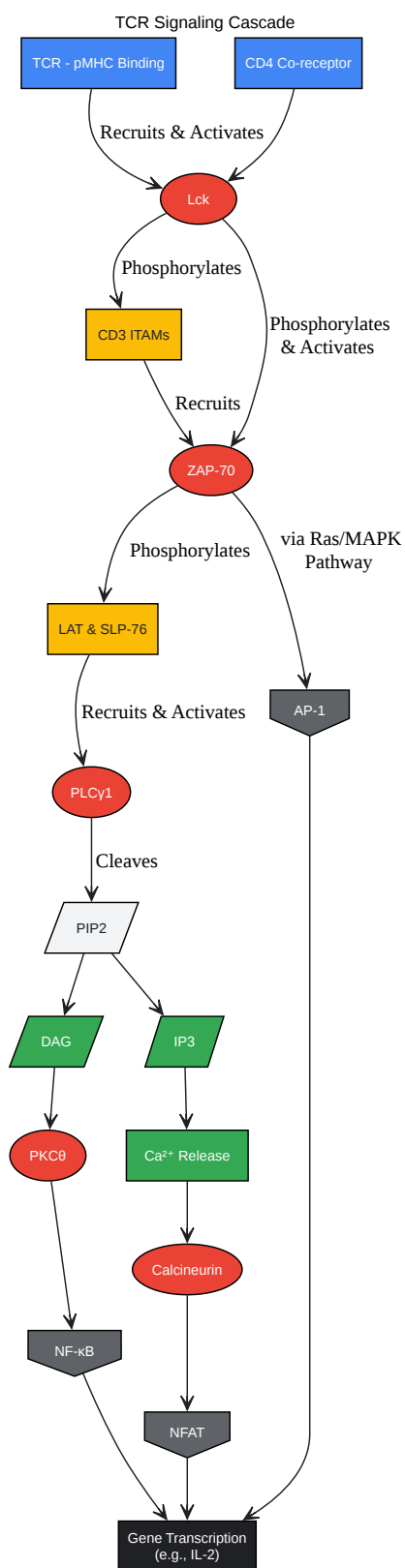
General Protocol Outline:

- **Chip Preparation:** A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.
- **Ligand Immobilization:** Soluble, biotinylated pMHC (I-E^k loaded with PCC peptide) is typically immobilized onto a streptavidin-coated sensor chip surface. A reference flow cell is prepared, often with an irrelevant pMHC or streptavidin alone, to subtract non-specific binding.

- **Analyte Injection:** A series of concentrations of soluble TCR (the analyte) are injected over the chip surface at a constant flow rate.
- **Association Phase:** The binding of the TCR to the immobilized pMHC is monitored in real-time, observed as an increase in resonance units (RU).
- **Dissociation Phase:** Buffer is flowed over the chip, and the dissociation of the TCR from the pMHC is monitored as a decrease in RU.
- **Regeneration:** A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
- **Data Analysis:** The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off} / k_{on}$).

TCR Signaling Pathway

Upon successful recognition and binding of the pMHC complex, the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation. This process involves the phosphorylation of key signaling molecules and the activation of downstream transcription factors.



[Click to download full resolution via product page](#)

Simplified TCR Signaling Pathway

Key steps in the signaling cascade:

- **Initiation:** Binding of the TCR and CD4 co-receptor to the pMHC complex brings the kinase Lck into proximity with the CD3 subunits of the TCR complex.
- **ITAM Phosphorylation:** Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains.
- **ZAP-70 Recruitment and Activation:** The phosphorylated ITAMs recruit the kinase ZAP-70, which is then also phosphorylated and activated by Lck.
- **Signal Propagation:** Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76.
- **Second Messenger Generation:** This leads to the activation of Phospholipase C gamma 1 (PLCγ1), which cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3).
- **Transcription Factor Activation:** DAG and IP3 initiate separate downstream pathways that culminate in the activation of the key transcription factors: NF-κB, NFAT (Nuclear Factor of Activated T-cells), and AP-1.
- **Cellular Response:** These transcription factors move to the nucleus and drive the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c-I-Ek - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rcsb.org [rcsb.org]

- 4. Interaction of pigeon cytochrome c-(43–58) peptide analogs with either T cell antigen receptor or I-Ab molecule - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-Cell Receptor Recognition of Pigeon Cytochrome c Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298477#t-cell-receptor-recognition-of-pigeon-cytochrome-c-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com